2-Oxa-6-azaspiro[3.3]heptane heminaphthalene-1,5-disulfonate
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Description
2-Oxa-6-azaspiro[3.3]heptane is a chemical compound with the empirical formula C5H9NO . It is a solid substance and is used as an intermediate in pharmaceutical and chemical synthesis . It has been proposed as a surrogate for morpholine in drug-like compounds .
Synthesis Analysis
The synthesis of 2-Oxa-6-azaspiro[3.3]heptane has been described as challenging . A well-scalable approach has been developed for the synthesis of 2-oxa-6-azaspiro[3.3]heptane as a stable, crystalline, well-defined, and more soluble sulfonate salt .Molecular Structure Analysis
The molecular structure of 2-Oxa-6-azaspiro[3.3]heptane consists of a seven-membered ring containing one oxygen atom and one nitrogen atom . The average mass of the molecule is 99.131 Da, and the monoisotopic mass is 99.068413 Da .Physical and Chemical Properties Analysis
2-Oxa-6-azaspiro[3.3]heptane has a density of 1.1±0.1 g/cm3, a boiling point of 165.7±40.0 °C at 760 mmHg, and a vapor pressure of 1.9±0.3 mmHg at 25°C . It has a molar refractivity of 26.5±0.4 cm3, and its polarizability is 10.5±0.5 10-24 cm3 . The compound has two hydrogen bond acceptors, one hydrogen bond donor, and no freely rotating bonds .Mechanism of Action
Safety and Hazards
2-Oxa-6-azaspiro[3.3]heptane is classified as Acute Tox. 3 Oral according to Sigma-Aldrich . It is harmful if swallowed and harmful in contact with skin . The recommended storage class code is 6.1C, which refers to combustible, acute toxic Cat.3/toxic compounds or compounds which cause chronic effects .
Properties
IUPAC Name |
naphthalene-1,5-disulfonic acid;2-oxa-6-azaspiro[3.3]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O6S2.2C5H9NO/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;2*1-5(2-6-1)3-7-4-5/h1-6H,(H,11,12,13)(H,14,15,16);2*6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTMZAGSOJXJIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)COC2.C1C2(CN1)COC2.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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